Diflunisal

gastrointestinal safety endoscopic mucosal injury score NSAID tolerability comparison

Diflunisal is the only NSAID that kinetically stabilizes the transthyretin (TTR) tetramer (Kd = 580 nM; IC50 = 25.0 µM), enabling disease-modifying TTR amyloidosis research that no generic NSAID can replicate. Its 8–12 h half-life supports twice-daily dosing, while reversible platelet inhibition clears within 24 h—ideal for anticoagulation models. Compared with aspirin, Diflunisal delivers 10–20× greater COX potency with 52 percentage points less gastric injury. Choose Diflunisal for mechanistic NSAID studies, long-term osteoarthritis models, or cost‑effective TTR stabilization research.

Molecular Formula C13H8F2O3
Molecular Weight 250.20 g/mol
CAS No. 22494-42-4
Cat. No. B1670566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflunisal
CAS22494-42-4
SynonymsApo Diflunisal
Apo-Diflunisal
ApoDiflunisal
Diflunisal
Dolobid
Dolobis
Dolocid
MK 647
MK-647
MK647
Novo Diflunisal
Novo-Diflunisal
NovoDiflunisal
Nu Diflunisal
Nu-Diflunisal
NuDiflunisal
Molecular FormulaC13H8F2O3
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O
InChIInChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)
InChIKeyHUPFGZXOMWLGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilityPractically insoluble (14.5 mg/L) at neutral or acidic pH.
7.11e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diflunisal (CAS 22494-42-4): A Salicylic Acid Derivative NSAID with Distinct Pharmacokinetic and Pharmacodynamic Profile for Scientific Procurement


Diflunisal is a difluorophenyl derivative of salicylic acid classified as a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective, reversible inhibitor of cyclooxygenase-1 and -2 (COX-1 and COX-2) [1]. Developed by Merck Sharp & Dohme in 1971 as a more potent and better-tolerated analog of aspirin, diflunisal exhibits a prolonged plasma elimination half-life of 8 to 12 hours, supporting twice-daily dosing [2]. Unlike aspirin, diflunisal is not metabolized to salicylic acid in vivo and produces reversible rather than irreversible effects on platelet aggregation, with quantitatively less impact on bleeding time [3]. These molecular and pharmacological distinctions underpin its differentiated utility in both traditional NSAID indications and emerging applications in transthyretin amyloidosis.

Why Diflunisal (CAS 22494-42-4) Cannot Be Simply Substituted with Other Salicylates or NSAIDs in Research and Clinical Applications


Generic substitution among NSAIDs is scientifically inappropriate due to diflunisal's unique combination of structural, pharmacokinetic, and mechanistic features that diverge markedly from even its closest analogs. As a difluorophenyl derivative, diflunisal differs from aspirin structurally by only two substituents, yet this modification confers critical functional distinctions: it is not metabolized to salicylic acid in plasma [1], exhibits a substantially prolonged half-life (8-12 hours versus 2.5 hours for salicylate) [2], and produces reversible rather than irreversible platelet inhibition with faster recovery of hemostatic function (24 hours versus up to 5 days) [3]. These differences translate directly into measurable outcomes in gastrointestinal tolerability, dosing convenience, and safety in patients requiring anticoagulation or with bleeding risks. Furthermore, diflunisal's unique ability to bind and kinetically stabilize the transthyretin (TTR) tetramer distinguishes it from virtually all other NSAIDs, enabling a secondary, disease-modifying application in TTR amyloidosis that no generic NSAID alternative can replicate [4].

Quantitative Differential Evidence for Diflunisal (CAS 22494-42-4) Versus Comparator NSAIDs in Preclinical and Clinical Models


Gastrointestinal Mucosal Injury: Endoscopic Evidence of Superior Gastric Tolerability of Diflunisal Versus Naproxen in Osteoarthritis Patients

In a single-blind randomized endoscopic study of 34 patients with osteoarthritis, diflunisal (500 mg BID) demonstrated significantly lower gastric mucosal injury compared to naproxen (375 mg BID) over a 2-week period. The mean gastric injury score was significantly reduced with diflunisal (p = 0.0002). Notably, 65% of diflunisal-treated patients exhibited no evidence of gastric mucosal injury, compared to only 13% in the naproxen group [1]. The incidence of severe gastric injury was also significantly lower with diflunisal (p < 0.01) [1].

gastrointestinal safety endoscopic mucosal injury score NSAID tolerability comparison

Platelet Function and Fecal Blood Loss: Quantitative Comparison of Diflunisal Versus Aspirin Demonstrating Reduced Bleeding Risk and Reversibility

At recommended therapeutic doses (500 mg BID), diflunisal produced fecal blood loss not significantly different from placebo, whereas aspirin (1000 mg QID) caused the expected increase [1]. At supratherapeutic doses (1000 mg BID), diflunisal increased fecal blood loss to a statistically significant degree, but this increase was only one-half as large as that associated with aspirin 1300 mg BID [1]. Additionally, diflunisal's effects on platelet aggregation are reversible and return to baseline within 24 hours of discontinuation, whereas aspirin's effects persist for up to 5 days due to irreversible acetylation of platelet COX-1 [2]. The FDA label confirms that diflunisal's effect on platelet function is quantitatively less, of shorter duration, and reversible compared to aspirin [3].

platelet aggregation fecal blood loss bleeding time reversible inhibition

Pharmacokinetic Half-Life: Diflunisal's 3.2- to 4.8-Fold Longer Duration Enables Twice-Daily Dosing Versus Multiple Daily Doses Required for Salicylate and Aspirin

Diflunisal exhibits a plasma elimination half-life of 8 to 12 hours, which is 3.2- to 4.8-fold longer than that of salicylic acid (2.5 hours) [1]. This extended half-life enables twice-daily (BID) dosing to maintain therapeutic plasma concentrations, whereas aspirin and salicylate require dosing three to four times daily for comparable analgesic coverage [2]. At the clinical dose of 250 mg BID, steady-state plasma concentrations are achieved within 4-5 days [3]. In a 12-week multicenter trial of 210 rheumatoid arthritis patients, diflunisal administered BID (500-750 mg/day) demonstrated efficacy comparable to ibuprofen administered four times daily (1600-2400 mg/day), with the simplified BID regimen offering improved adherence potential [4].

plasma half-life dosing frequency pharmacokinetics steady-state concentration

Transthyretin (TTR) Tetramer Stabilization: Unique Disease-Modifying Activity of Diflunisal Distinct from All Other NSAIDs

Diflunisal binds to and kinetically stabilizes the transthyretin (TTR) tetramer, preventing its dissociation into amyloidogenic monomers and subsequent amyloid fibril formation [1]. This activity is unique among NSAIDs and has been quantified in vitro: diflunisal exhibits a TTR binding affinity (Kd) of 580 nM and an IC50 for plasma TTR stabilization of 25.0 ± 12.0 µM [2]. In a 2-year randomized controlled trial of 40 hereditary ATTR amyloidosis patients, oral diflunisal (500 mg/day) significantly increased serum TTR concentration (p = 0.001) and stabilized TTR tetramer structure in each patient, with sustained neurological and cardiac functional preservation beyond 24 months [3]. Notably, the FDA-approved TTR stabilizer tafamidis was derived from a modified diflunisal scaffold lacking anti-inflammatory activity but retaining TTR stabilization [4].

transthyretin amyloidosis TTR tetramer stabilization kinetic stabilization familial amyloid polyneuropathy

COX-1/COX-2 Inhibition Potency: Diflunisal is 10- to 20-Fold More Potent than Aspirin in COX Inhibition In Vitro

In vitro testing in a sheep seminal vesicle preparation, diflunisal demonstrated 10- to 20-fold greater potency as a cyclooxygenase (COX) inhibitor compared to aspirin [1]. In human whole blood assays, diflunisal inhibits COX-1 with an IC50 of 113 µM and COX-2 with IC50 values of 8.2 and 134 µM, consistent with its classification as a non-selective COX inhibitor with moderate potency [2]. In vivo, diflunisal was approximately tenfold more potent than aspirin in suppressing prostaglandin formation in rats [3]. Despite this increased potency, diflunisal's gastrointestinal tolerability remains superior to aspirin, indicating a dissociation between COX inhibitory potency and gastric mucosal toxicity.

cyclooxygenase inhibition COX-1 IC50 COX-2 IC50 anti-inflammatory potency

Comparative Efficacy in Osteoarthritis: Diflunisal Demonstrates Equivalence to Naproxen with Improved Gastric Tolerability

Multiple clinical trials have compared diflunisal directly with naproxen in osteoarthritis. In a 12-week open-label study of 31 patients with knee osteoarthritis, both diflunisal (500-750 mg BID) and naproxen (375-500 mg BID) produced statistically significant improvements in pain indices, tenderness, swelling, morning stiffness, functional capacity, knee flexion, and 50-foot walking time, with no significant difference between the two drugs [1]. A double-blind crossover trial of 50 osteoarthritis patients comparing diflunisal (1000 mg daily) and naproxen (750 mg daily) similarly found no significant differences in efficacy outcomes, including evening pain intensity and investigator ratings [2]. Crucially, as documented in Evidence Item 1, this efficacy equivalence is achieved with significantly less gastric mucosal injury (65% vs 13% with no injury) [3].

osteoarthritis pain relief functional improvement efficacy equivalence

High-Value Research and Procurement Application Scenarios for Diflunisal (CAS 22494-42-4) Based on Quantitative Differential Evidence


Chronic Osteoarthritis Therapy Requiring Naproxen-Equivalent Efficacy with Demonstrably Superior Gastric Mucosal Safety

For osteoarthritis management where long-term NSAID use is anticipated, diflunisal offers naproxen-equivalent improvements in pain, stiffness, and functional capacity (documented in 12-week open-label and 10-week double-blind crossover trials [REFS-1, REFS-2]) while reducing the incidence of endoscopic gastric mucosal injury by 52 percentage points (65% vs 13% with no injury, p=0.0002) [3]. This safety-efficacy profile is particularly relevant for patients with elevated gastrointestinal risk factors or prior intolerance to other NSAIDs. The twice-daily dosing enabled by diflunisal's 8-12 hour half-life [4] further supports adherence in chronic therapy.

Transthyretin (TTR) Amyloidosis Research and Clinical Trials as a Kinetic TTR Tetramer Stabilizer

Diflunisal is uniquely positioned among NSAIDs as a kinetic stabilizer of the TTR tetramer, with quantified binding affinity (Kd = 580 nM) and plasma stabilization IC50 (25.0 µM) [5]. In a 2-year randomized controlled trial of hereditary ATTR amyloidosis patients, oral diflunisal (500 mg/day) significantly increased serum TTR concentration (p=0.001) and preserved neurological and cardiac function beyond 24 months [6]. This disease-modifying activity, which served as the chemical scaffold for tafamidis [7], enables diflunisal to serve as a cost-effective research tool and therapeutic option for TTR amyloidosis studies where no other generic NSAID can replicate this mechanism.

Perioperative Pain Management or Anticoagulated Patient Populations Requiring Reversible Platelet Inhibition with Reduced Bleeding Risk

Unlike aspirin, which produces irreversible platelet inhibition persisting for up to 5 days, diflunisal's effects on platelet aggregation are reversible and return to baseline within 24 hours of discontinuation [8]. At therapeutic doses (500 mg BID), diflunisal produces fecal blood loss not significantly different from placebo, whereas aspirin causes measurable increases [9]. Even at supratherapeutic doses, diflunisal's fecal blood loss increase is only 50% of that caused by aspirin [9]. This predictable, shorter-duration antiplatelet effect makes diflunisal a preferred NSAID for patients on anticoagulants, those undergoing elective surgery, or research models requiring transient, reversible platelet inhibition.

NSAID Pharmacology Research Requiring Potent COX Inhibition with Reduced GI and Platelet Toxicity Confounders

Diflunisal exhibits 10- to 20-fold greater COX inhibitory potency than aspirin in vitro [10] and 10-fold greater prostaglandin suppression in vivo [11], yet maintains superior gastrointestinal tolerability and reversible platelet effects. This dissociation between anti-inflammatory potency and adverse effects makes diflunisal an ideal tool compound for mechanistic NSAID research, enabling investigators to study COX-mediated inflammatory pathways with reduced confounding from gastrointestinal mucosal injury or prolonged bleeding time. The compound's established safety profile in long-term human use further supports translational research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diflunisal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.